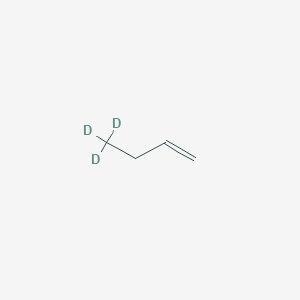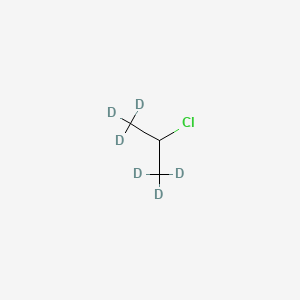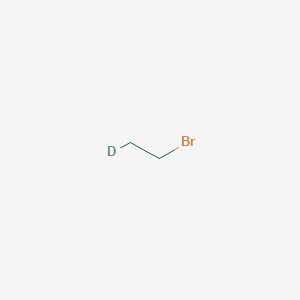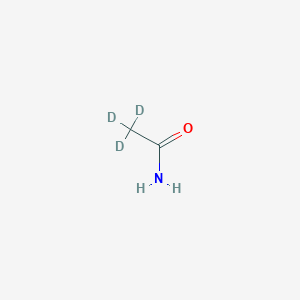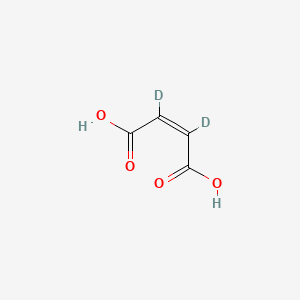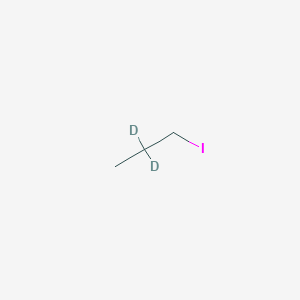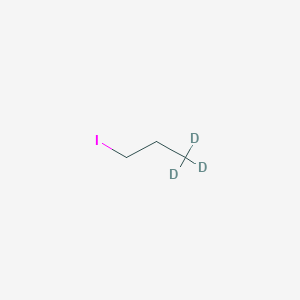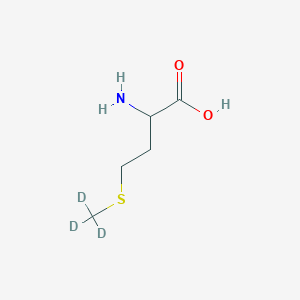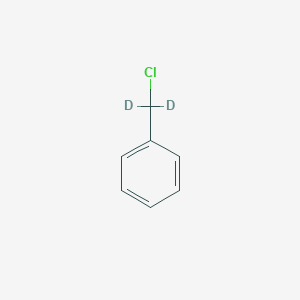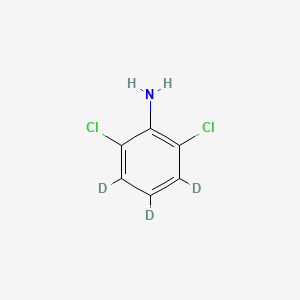
2,6-Dichloroaniline-3,4,5-D3
Vue d'ensemble
Description
2,6-Dichloroaniline-3,4,5-D3 (also known as 2,6-DCAD3) is a compound frequently used in scientific experiments related to environmental remediation, analytical chemistry, and pharmacology. It is one of several isomers of dichloroaniline .
Synthesis Analysis
The synthesis of 2,6-Dichloroaniline involves the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another synthetic method involves the use of aqueous sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2N. The molecular weight is 165.03 g/mol.Chemical Reactions Analysis
2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . It is also a metabolite of commonly applied herbicide, 3,4-dichloropropionanilide or propanil .Physical And Chemical Properties Analysis
This compound is a colorless or white solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique
Characterization in Methemoglobin Formation
- Study Context: 2,6-Dichloroaniline-3,4,5-D3 has been studied for its role in methemoglobin formation. Research on 3,5-Dichloroaniline, a related compound, showed its ability to induce methemoglobin formation. This is significant in understanding the toxicological impact of such compounds on blood (Valentovic et al., 1997).
Spectroscopic Analysis
- Spectroscopic Studies: The compound's spectroscopic properties, particularly in the context of molecular structure and vibrational spectra, have been analyzed. This is crucial for understanding the chemical's behavior under different conditions and its interaction with other substances (Sundaraganesan et al., 2009).
Nonlinear Optical Studies
- Nonlinear Optical Behavior: Studies have been conducted on the nonlinear optical (NLO) properties of dichloroaniline compounds. These investigations are important for applications in fields like photonics and optical limiters (Sasikala et al., 2017).
Biodegradation and Environmental Removal
- Environmental Applications: Research on 3,4-Dichloroaniline, a similar compound, includes its biodegradation and removal by microorganisms. This is crucial for understanding how to mitigate environmental pollution caused by such compounds (Wang et al., 2012).
Interaction with Carbon Nanotubes
- Material Science Application: The interaction of dichloroaniline compounds with single-walled carbon nanotubes has been studied. This research is significant for potential applications in nanotechnology and material sciences (Soltani et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that dichloroanilines, including 2,6-dichloroaniline, are precursors to several pharmaceuticals . For instance, derivatives of 2,6-Dichloroaniline include drugs like clonidine and diclofenac .
Mode of Action
Dichloroanilines, including 2,6-dichloroaniline, are known to interact with their targets through various mechanisms depending on the specific derivative and target .
Biochemical Pathways
It’s known that dichloroanilines can be involved in various biochemical pathways depending on the specific derivative and target . For instance, a study on the sonochemical degradation of diclofenac, a derivative of 2,6-Dichloroaniline, identified 2,6-dichloroaniline as a major byproduct .
Analyse Biochimique
Cellular Effects
Studies on similar compounds such as 3,4-Dichloroaniline have shown that it can induce fatty liver in zebrafish larvae . It can also cause an increase in oxidative stress in the liver of crucian carp .
Molecular Mechanism
It is known that dichloroanilines can be involved in various biochemical reactions due to their aniline ring and chlorine substitutions .
Temporal Effects in Laboratory Settings
It is known that dichloroanilines are stable compounds .
Dosage Effects in Animal Models
Studies on similar compounds such as 3,4-Dichloroaniline have shown that it can cause toxic effects in zebrafish larvae .
Metabolic Pathways
It is known that dichloroanilines can be involved in various metabolic processes due to their aniline ring and chlorine substitutions .
Transport and Distribution
It is known that dichloroanilines can interact with various transporters and binding proteins due to their aniline ring and chlorine substitutions .
Subcellular Localization
It is known that dichloroanilines can be localized in various subcellular compartments due to their aniline ring and chlorine substitutions .
Propriétés
IUPAC Name |
2,6-dichloro-3,4,5-trideuterioaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



